Methyl 5-methoxy-2-oxoindoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-methoxy-2-oxoindoline-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of Methyl 5-methoxy-2-oxoindoline-3-carboxylate typically involves the Fischer indole cyclization reaction. This reaction is carried out in the presence of glacial acetic acid and a concentrated hydrochloric acid mixture, which affords the desired indole product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 5-methoxy-2-oxoindoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like toluene or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted indole derivatives .
Scientific Research Applications
Methyl 5-methoxy-2-oxoindoline-3-carboxylate has numerous scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-methoxy-2-oxoindoline-3-carboxylate involves its interaction with various molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The compound’s effects are mediated through its interaction with enzymes and receptors, leading to changes in cellular function and activity .
Comparison with Similar Compounds
Methyl 5-methoxy-2-oxoindoline-3-carboxylate can be compared with other indole derivatives, such as:
- 5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester
- 5-methoxyindole-2-carboxylic acid
These compounds share similar structural features but differ in their substituents and functional groups, which can influence their chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H11NO4 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
methyl 5-methoxy-2-oxo-1,3-dihydroindole-3-carboxylate |
InChI |
InChI=1S/C11H11NO4/c1-15-6-3-4-8-7(5-6)9(10(13)12-8)11(14)16-2/h3-5,9H,1-2H3,(H,12,13) |
InChI Key |
YELZIDNFZFWZOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C2C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.